molecular formula C12H19NO2 B13690319 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one

9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one

Katalognummer: B13690319
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: RSONSNROMFPCEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown significant potential in various scientific research applications, particularly in the field of medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one can be achieved through several methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes mentioned above to ensure scalability and cost-effectiveness. The Prins cyclization reaction, due to its simplicity and efficiency, is likely to be preferred for large-scale production .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one include other spirocyclic compounds such as 1-oxa-9-azaspiro[5.5]undecan-4-ol and 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane . These compounds share the spirocyclic scaffold but differ in their substituents and specific biological activities.

Uniqueness: The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple molecular targets. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

9-cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one

InChI

InChI=1S/C12H19NO2/c14-11-3-8-15-12(9-11)4-6-13(7-5-12)10-1-2-10/h10H,1-9H2

InChI-Schlüssel

RSONSNROMFPCEU-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2CCC3(CC2)CC(=O)CCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.